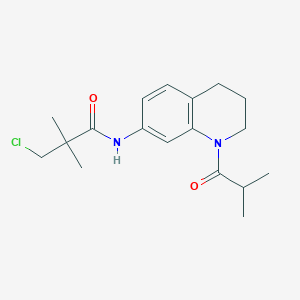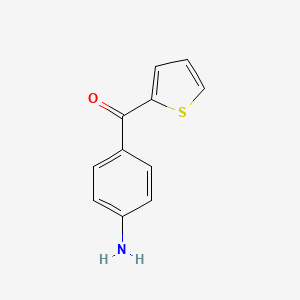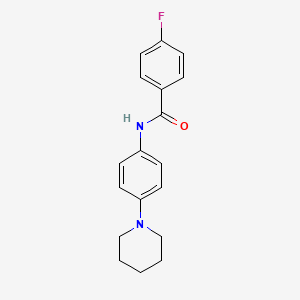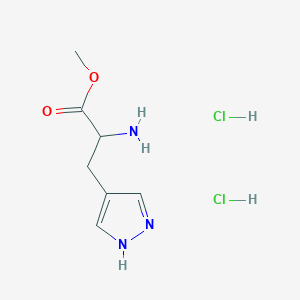![molecular formula C29H30N6 B2714709 4-(4-Benzhydrylpiperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine CAS No. 896834-08-5](/img/structure/B2714709.png)
4-(4-Benzhydrylpiperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(4-Benzhydrylpiperazin-1-yl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives are known to inhibit Tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells . Continuous activation and overexpression of TRKs can cause cancer .
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, the synthesis of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide, a human carbonic anhydrase (hCA) inhibitor, was designed using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . Another method involves the use of 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .Molecular Structure Analysis
The molecular structure of similar compounds shows that the inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II . This points out the conformational flexibility of the linker and the tail length as fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions .Chemical Reactions Analysis
The chemical reactions of similar compounds involve various processes. For instance, the dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D . Another example is the 1 H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds show interesting characteristics. For instance, the dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D . Compound 4a with pyridine as an EWG at position 7 displayed a stronger solvatofluorochromic effect than that observed in 4e bearing an EDG in the same position .科学的研究の応用
Carbonic Anhydrase Inhibition
- Application : 4-(4-Benzhydrylpiperazin-1-yl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine acts as an effective CA inhibitor. Crystal structures reveal its binding to both ubiquitous hCA II and brain-associated hCA VII. Notably, it exhibits higher selectivity for hCA VII due to specific interactions in its active site .
Antimicrobial Activity
- Application : Although specific studies on this compound’s antimicrobial activity are limited, its structural features suggest potential as an antimicrobial agent. Further research is needed to explore its efficacy against specific pathogens .
Anticancer Potential
- Application : 4-(4-Benzhydrylpiperazin-1-yl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their anticancer effects. Some novel compounds showed good inhibitory activity, making them promising candidates for further investigation .
Neuropathic Pain Treatment
- Application : hCA VII, expressed in brain tissues, plays a role in neuropathic pain. Inhibiting hCA VII may represent a novel pharmacological approach for treating this condition. 4-(4-Benzhydrylpiperazin-1-yl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine could be explored as a potential therapeutic agent .
GABAergic Transmission Modulation
- Application : hCA VII contributes to GABAergic transmission by supplying bicarbonate ions through GABA A receptors. Modulating hCA VII activity may impact this process, potentially affecting neurological conditions .
Structure-Activity Relationship (SAR) Studies
- Application : Researchers can explore SAR by modifying different parts of 4-(4-Benzhydrylpiperazin-1-yl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine. Investigating how changes affect its properties will guide drug development .
作用機序
Target of Action
The primary target of 4-(4-Benzhydrylpiperazin-1-yl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine is human carbonic anhydrase (hCA), specifically the isoforms hCA II and hCA VII . These enzymes are zinc-containing and catalyze a simple reaction: the reversible hydration of carbon dioxide to bicarbonate and proton ions .
Mode of Action
4-(4-Benzhydrylpiperazin-1-yl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine interacts with its targets, hCA II and hCA VII, by forming polar and hydrophobic interactions in the active site of these enzymes . The compound is stabilized by a higher number of these interactions in the active site of hCA VII compared to hCA II .
Biochemical Pathways
The action of 4-(4-Benzhydrylpiperazin-1-yl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine affects the carbon dioxide hydration pathway, which is catalyzed by hCAs . This results in the production of bicarbonate and proton ions . In the context of hCA VII, this enzyme is involved in promoting neuronal excitation by establishing a GABAergic transmission functionally excitatory, supplying the bicarbonate gradient that results in the efflux of HCO3− ions through GABA A receptors .
Pharmacokinetics
The compound’s interaction with its targets suggests that it may have good bioavailability due to its ability to form stable interactions with the active sites of hca ii and hca vii .
Result of Action
The molecular and cellular effects of 4-(4-Benzhydrylpiperazin-1-yl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine’s action include the inhibition of hCA II and hCA VII, which can affect the hydration of carbon dioxide and consequently the production of bicarbonate and proton ions . This can influence neuronal excitation and GABAergic transmission .
Action Environment
The action, efficacy, and stability of 4-(4-Benzhydrylpiperazin-1-yl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine can be influenced by various environmental factors. For instance, the conformational flexibility of the compound’s linker and tail length are fundamental features that establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hCA isoforms .
将来の方向性
The future directions for the development of similar compounds involve further exploration. For instance, compound C03 has potential for further exploration . It showed acceptable activity with an IC 50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC 50 value of 0.304 μM together with obvious selectivity for the MCF-7 cell line and HUVEC cell line . Furthermore, compound C03 possessed good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 .
特性
IUPAC Name |
6-(4-benzhydrylpiperazin-1-yl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N6/c1-20-18-21(2)30-28-26(20)29-31-22(3)19-25(35(29)32-28)33-14-16-34(17-15-33)27(23-10-6-4-7-11-23)24-12-8-5-9-13-24/h4-13,18-19,27H,14-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOPBQGRIYGZJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[(3-chloro-4-ethoxyphenyl)carbonyl]-5-(2-fluorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2714635.png)



![9-((4-(3,4-dimethylbenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2714643.png)
![(E)-2-cyano-3-[3-[4-(difluoromethoxy)phenyl]-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2714644.png)
![N-{[4-(acetylamino)phenyl]sulfonyl}-L-tryptophan](/img/structure/B2714647.png)

